
CIL56
Overview
Description
CIL56 (CAS: 300802-28-2), chemically known as 2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-one oxime, is a synthetic small molecule initially identified as a selective inducer of ferroptosis—a form of iron-dependent, lipid peroxidation-driven cell death . Key structural features include an oxime group critical for ferroptosis induction and piperidine sulfonyl groups influencing hydrophobicity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Details regarding industrial-scale production methods for CIL56 are scarce. Researchers primarily focus on its biological effects rather than large-scale synthesis.
Chemical Reactions Analysis
CIL56 undergoes various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not documented, it’s crucial to recognize its role in promoting ferroptosis.
Major Products
The major products resulting from this compound-induced reactions are not explicitly outlined. Further research is needed to elucidate these aspects.
Scientific Research Applications
Key Findings:
- ACC1 Dependency : Cells lacking ACC1 exhibit significant resistance to CIL56-induced lethality, indicating that ACC1 activity is crucial for the compound's effectiveness .
- Fatty Acid Accumulation : Treatment with this compound results in altered metabolomic profiles, with significant increases in various fatty acid species .
- Non-Apoptotic Cell Death : Unlike traditional apoptotic pathways, this compound triggers a unique form of cell death that does not involve caspase activation .
Cancer Research
This compound has been utilized in cancer research to explore non-apoptotic cell death pathways. Its ability to selectively induce cell death in oncogenic RAS cells makes it a valuable tool for studying cancer biology and potential therapeutic strategies.
- Ferroptosis Induction : Although this compound does not directly induce ferroptosis at all concentrations, it has been shown to interact with pathways associated with this form of regulated cell death. Research indicates that this compound can enhance sensitivity to ferroptosis-inducing agents when used in combination therapies .
Metabolic Studies
This compound serves as a model compound for investigating lipid metabolism's role in cell death. Its effects on fatty acid synthesis and breakdown provide insights into how metabolic dysregulation can lead to cell death in pathological conditions.
- Lipid Metabolism : Studies have demonstrated that this compound's action leads to significant changes in lipid profiles within treated cells, suggesting potential applications in understanding metabolic diseases and developing therapies targeting lipid metabolism .
Study 1: this compound Induces Non-Apoptotic Cell Death
In a study examining the effects of this compound on HT-1080 cells, researchers found that treatment led to a distinct metabolic profile characterized by increased levels of various fatty acids. The study highlighted the compound's role in inducing non-apoptotic cell death through ACC1 activation and lipid accumulation .
Study 2: Combination Therapy Potential
Recent findings suggest that combining this compound with other agents targeting ferroptosis may enhance therapeutic efficacy against resistant cancer types. For instance, using this compound alongside inhibitors of negative regulators of ferroptosis showed promising results in preclinical models of castration-resistant prostate cancer .
Mechanism of Action
CIL56 exerts its effects through several mechanisms:
Ferroptosis Induction: By increasing iron-dependent ROS, it triggers ferroptosis.
YAP1/Tead Transcriptional Activity Inhibition: Suppresses YAP1/Tead transcriptional activity, contributing to its anticancer properties.
Lipid Synthesis Enzyme ACC1: this compound can trigger cell death via ACC1, a key enzyme in lipid synthesis.
Comparison with Similar Compounds
Mechanistic Overview :
- Ferroptosis Induction : At low concentrations (e.g., 6.5 μM in HT-1080 cells), CIL56 triggers ferroptosis by generating iron-dependent reactive oxygen species (ROS) and accumulating saturated/polyunsaturated fatty acids via ACC1 (acetyl-CoA carboxylase 1) activation. This disrupts mitochondrial β-oxidation, leading to lethal lipid peroxidation .
- Non-Ferroptotic Death: At higher concentrations, this compound activates a secondary death mechanism involving the ZDHHC5-GOLGA7 protein acyltransferase complex, which disrupts intracellular protein trafficking .
- Selectivity : this compound preferentially targets oncogenic HRASG12V-transformed cells, with 3–5-fold greater potency in Ras-mutant vs. wild-type cells .
Structural and Functional Comparisons
Key Findings :
- Potency : FIN56 exhibits ~10-fold greater ferroptosis-inducing potency than this compound in BJ cell lines (EC50: 0.2 μM vs. 2 μM) .
- FIN56-induced ferroptosis is fully suppressed by iron chelators, confirming its specificity . RSL3 and erastin rely on GPX4 inhibition and GSH depletion, respectively, with distinct inhibitor sensitivities .
Mechanistic Divergence
Metabolomic Impact :
- This compound treatment in HT-1080 cells increases saturated (e.g., palmitate: +300%) and polyunsaturated fatty acids (e.g., arachidonate: +250%), which are reversed by TOFA .
Clinical Relevance :
Biological Activity
CIL56, also known as Ferroptosis-Inducer-56 (FIN56), is a compound identified for its ability to induce ferroptosis, a regulated form of cell death characterized by the accumulation of lipid peroxides. This compound has garnered attention in cancer research due to its unique mechanism of action and potential therapeutic applications.
This compound operates primarily through the degradation of GPX4 (glutathione peroxidase 4), a crucial enzyme that protects cells from oxidative stress by reducing lipid hydroperoxides. The inhibition of GPX4 leads to increased lipid peroxidation, which is a hallmark of ferroptosis. Additionally, this compound may influence the mevalonate pathway, further enhancing sensitivity to ferroptosis by depleting coenzyme Q (CoQ) levels .
Key Findings on Biological Activity
- Cell Death Induction : this compound induces a novel form of non-apoptotic cell death distinct from traditional apoptosis and necrosis. Research indicates that this compound's lethality is linked to its interaction with lipid metabolism pathways, particularly through the activation of ACC1 (acetyl-CoA carboxylase 1) which is involved in fatty acid synthesis .
- Resistance Mechanisms : Studies have shown that clonal cell lines lacking ACC1 exhibit significant resistance to this compound, suggesting that ACC1 activity is critical for the compound's effectiveness. Silencing ACC1 using siRNA also resulted in resistance, highlighting its role in mediating this compound-induced cell death .
- Metabolomic Changes : Mass spectrometry analyses revealed that treatment with this compound significantly altered the metabolome of HT-1080 cells. A total of 141 metabolites were affected, with notable increases in long-chain saturated and unsaturated fatty acids, suggesting that this compound disrupts normal fatty acid metabolism .
- Lipid Peroxidation and Ferroptosis : The accumulation of lipid peroxides following this compound treatment supports its role in triggering ferroptosis. This process is enhanced by the overexpression of pro-ferroptotic genes such as ACSL4 (acyl-CoA synthetase long-chain family member 4) and LPCAT3 (lysophosphatidylcholine acyltransferase 3), which facilitate the incorporation of polyunsaturated fatty acids into membrane lipids .
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that this compound effectively induces cell death across different types, including those resistant to conventional therapies. For instance, experiments showed that treatment led to significant reductions in cell viability as measured by Alamar Blue assays, confirming its potent cytotoxic effects against tumor cells .
Case Study 2: In Vivo Models
Animal models have been employed to assess the therapeutic potential of this compound in inducing ferroptosis within tumors. In these studies, mice treated with this compound exhibited reduced tumor growth compared to controls, indicating its efficacy in vivo and supporting further exploration into its use as an anticancer agent .
Table 1: Effects of this compound on Metabolite Levels
Metabolite Type | Change Observed | Statistical Significance (FDR q < 0.01) |
---|---|---|
Saturated Fatty Acids | Increased | Yes |
Monounsaturated Fatty Acids | Increased | Yes |
Polyunsaturated Fatty Acids | Increased | Yes |
Other Metabolites | Decreased | Yes |
Table 2: Resistance Mechanisms to this compound
Cell Line Type | ACC1 Expression | Response to this compound |
---|---|---|
Wild-type | Present | Sensitive |
ACC1 Knockout | Absent | Resistant |
ACC1 Silenced | Reduced | Resistant |
Q & A
Basic Research Questions
Q. What experimental assays are recommended to assess CIL56's effects on ferroptosis in cancer cells?
- Methodological Answer : Key assays include:
- Proliferation assays : Sulforhodamine B (SRB) assay or plate-cloning method to quantify dose-dependent inhibition of cell growth .
- Iron and glutathione quantification : Iron-detection kits and total glutathione (GSH) test kits to measure intracellular Fe²⁺ and GSH depletion, respectively .
- Western blotting : To evaluate expression changes in ferroptosis markers (GPX4, xCT) and YAP1 protein levels .
- Scratch-healing assays : To assess inhibition of cancer cell migration .
Q. How does this compound structurally correlate with its ferroptosis-inducing activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- The oxime group in this compound is critical for ferroptosis induction, while the piperidine group enhances potency through hydrophobicity .
- Modifications (e.g., replacing piperidine with cyclohexylamine) produced FIN56, which retains ferroptosis specificity but eliminates secondary necrosis observed with this compound .
Q. What are the primary molecular targets of this compound in ferroptosis pathways?
- Methodological Answer : this compound targets:
- GPX4 degradation : Reduces GPX4 protein levels, impairing lipid peroxidation repair .
- xCT suppression : Inhibits the cystine/glutamate antiporter, depleting GSH .
- ACC1 activation : Triggers lipid metabolism dysregulation, leading to CoQ10 depletion and ferroptosis .
Advanced Research Questions
Q. How do conflicting data on this compound's dual mechanisms (ferroptosis vs. necrosis) impact experimental design?
- Methodological Answer :
- Dose dependency : At low concentrations (0.4–0.8 μM), this compound induces ferroptosis via GPX4/xCT suppression. At higher doses (>1 μM), it activates a secondary, iron-independent necrotic pathway .
- Controls : Use ferroptosis inhibitors (e.g., ferrostatin-1) and necrosis inhibitors (e.g., Nec-1) to distinguish mechanisms .
- Cell line selection : Ras-mutant or YAP1-overexpressing cells (e.g., esophageal squamous cell carcinoma) show higher sensitivity to ferroptosis .
Q. What metabolic pathways intersect with this compound-induced ferroptosis, and how can they be dissected?
- Methodological Answer : Overlapping pathways include:
- Lipid metabolism : ACC1 knockout reduces this compound sensitivity by 5-fold, implicating fatty acid synthesis in ferroptosis .
- Mevalonate pathway : FIN56 (a this compound derivative) depletes CoQ10, linking isoprenoid metabolism to GPX4 stability .
- YAP1/TEAD signaling : this compound suppresses YAP1 nuclear translocation, sensitizing cancer stem cells to ferroptosis .
- Experimental tools : CRISPR-Cas9 knockout models (e.g., ACC1, ACSL4) and lipidomics (e.g., TOFA-sensitive PUFA accumulation) clarify pathway contributions .
Q. How can researchers resolve contradictions in this compound's reported mechanisms across cell types?
- Methodological Answer :
- Context-dependent variability : GPX4 dependency varies; e.g., NCI60 panel cells with high GPX4 expression resist this compound, while YAP1-high cells (e.g., TE-1) are sensitive .
- Multi-omics validation : Combine transcriptomics (GPX4/xCT expression), metabolomics (GSH/CoQ10 levels), and lipid peroxidation assays to identify dominant pathways .
- Species-specific models : Use patient-derived xenografts (PDX) or 3D organoids to replicate human tumor microenvironments .
Q. What strategies optimize this compound's selectivity for cancer cells in co-culture or in vivo systems?
- Methodological Answer :
- Leverage metabolic vulnerabilities : Ras-mutant cells exhibit elevated iron uptake and lipid peroxidation, enhancing this compound specificity .
- Combinatorial approaches : Pair this compound with YAP1 inhibitors (e.g., Peptide 17) or radiation to target cancer stem cells .
- In vivo dosing : In murine models, 1 mg/kg this compound (i.p.) suppresses tumor growth without toxicity, but monitor ferroptosis biomarkers (e.g., 4-HNE) to avoid off-target effects .
Properties
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.